molecular formula C26H24ClFN4O B1669498 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- CAS No. 199655-36-2

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

Katalognummer B1669498
CAS-Nummer: 199655-36-2
Molekulargewicht: 462.9 g/mol
InChI-Schlüssel: HYHNPUGUPISSQO-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP-465022 is a potent, and selective noncompetitive AMPA receptor antagonist. It provides neuroprotective efficacy after cerebral ischemia on the basis of the activity in experimental ischemia models.

Wissenschaftliche Forschungsanwendungen

CP-465022: Scientific Research Applications: CP-465022, also known by its UNII code “4582JTR93Y” or its chemical name “4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-”, is a compound with several notable applications in scientific research. Below are detailed sections focusing on unique applications:

Anticonvulsant Activity

CP-465022 has been identified as a selective, non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor in the brain. Its anticonvulsant activity has been demonstrated through its potent ability to inhibit AMPA-mediated currents in rat cortical neurons with an IC50 value of 25 nM . This makes it a potential candidate for the development of new antiepileptic drugs.

Modulation of Na v 1.6 Channel Activity

This compound also significantly blocks the persistent component of Na v 1.6 channel activity . The Na v 1.6 channel is involved in the generation and propagation of action potentials in neurons. By modulating this channel’s activity, CP-465022 could be useful in studying various neurological disorders and could have therapeutic implications.

Brain Penetration and Oral Activity

CP-465022 is noted for its ability to penetrate the brain and remain active when administered orally . This characteristic is particularly important for pharmaceutical applications where drug delivery to the brain is required.

Investigation Tool for Neurological Studies

Due to its selective inhibition of AMPA receptors and modulation of Na v 1.6 channels, CP-465022 serves as a valuable tool for investigating the role of these receptors and channels in neurological functions and disorders .

Role in Synaptic Transmission and Plasticity

AMPA receptors play a crucial role in synaptic transmission and plasticity. By antagonizing these receptors, CP-465022 can help researchers understand synaptic mechanisms underlying learning and memory.

For more specific details or additional applications, further research into scientific literature may be necessary as the provided search results do not cover all possible applications.

Tocris Bioscience - CP 465022 hydrochloride MCE - CP-465022

Wirkmechanismus

Target of Action

CP-465022, also known as UNII-4582JTR93Y or 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-, is a potent and selective noncompetitive AMPA receptor antagonist . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

CP-465022 interacts with its target, the AMPA receptor, in a noncompetitive manner . It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM . This means that CP-465022 binds to a site other than the agonist site, leading to a decrease in the receptor’s activity .

Biochemical Pathways

The primary biochemical pathway affected by CP-465022 is the glutamatergic signaling pathway, specifically through the inhibition of AMPA receptors . By blocking these receptors, CP-465022 can modulate the excitatory synaptic transmission in the brain, which may have implications in various physiological and pathophysiological processes .

Pharmacokinetics

This suggests that CP-465022 can cross the blood-brain barrier and reach its target site in the brain when administered orally .

Result of Action

The inhibition of AMPA receptors by CP-465022 results in the modulation of excitatory synaptic transmission in the brain . This can lead to anticonvulsant activity, as observed in studies where CP-465022 displayed potent anticonvulsant effects .

Action Environment

The action of CP-465022 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH . .

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNPUGUPISSQO-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

CAS RN

199655-36-2
Record name CP-465022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199655362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-465022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4582JTR93Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Reactant of Route 2
Reactant of Route 2
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Reactant of Route 3
Reactant of Route 3
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Reactant of Route 4
Reactant of Route 4
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Reactant of Route 5
Reactant of Route 5
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Reactant of Route 6
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.